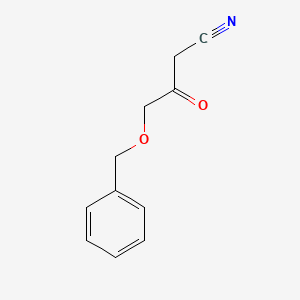

4-(Benzyloxy)-3-oxobutanenitrile

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-oxobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-oxobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenylmethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKQUFWFVBBDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562621 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118602-96-3 | |

| Record name | 4-(Benzyloxy)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity profile of beta-keto nitriles like 4-(Benzyloxy)-3-oxobutanenitrile

An In-Depth Technical Guide to the Reactivity Profile of β-Keto Nitriles: A Focus on 4-(Benzyloxy)-3-oxobutanenitrile

Abstract

The β-ketonitrile scaffold represents a cornerstone in modern organic synthesis, prized for a unique trifecta of reactive sites that enable the construction of a diverse array of complex acyclic and heterocyclic molecules.[1][2] The strategic placement of the electron-withdrawing ketone and nitrile functionalities activates the intervening α-carbon, rendering it highly acidic, while the carbonyl and nitrile groups themselves serve as key electrophilic centers. This guide offers an in-depth exploration of the reactivity profile of β-keto nitriles, using 4-(Benzyloxy)-3-oxobutanenitrile as a central, illustrative example. We will dissect the causality behind experimental choices for reactions at each active site—the α-carbon, the nitrile, and the ketone—and provide field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important class of molecules.

Introduction: The Synthetic Power of the β-Keto Nitrile Moiety

β-Keto nitriles are highly versatile intermediates used in the synthesis of a wide range of pharmaceuticals, natural products, and heteroaromatic compounds.[3][4] Their value stems from the synthetically useful interplay between three distinct functional groups integrated into a compact structure:

-

An Acidic α-Methylene/Methine Bridge: The protons on the carbon situated between the ketone and nitrile groups exhibit significant acidity, facilitating easy deprotonation to form a resonance-stabilized enolate. This nucleophilic center is the nexus for C-C bond formation via alkylation and acylation.

-

An Electrophilic Nitrile Carbon: The carbon-nitrogen triple bond is susceptible to nucleophilic attack, serving as a precursor to amines, amides, carboxylic acids, and ketones.[5]

-

An Electrophilic Ketone Carbonyl: The carbonyl group undergoes standard reactions such as reduction to secondary alcohols and addition of organometallic reagents.

The specific compound, 4-(Benzyloxy)-3-oxobutanenitrile, incorporates a benzyloxy protecting group, making it an excellent precursor for synthesizing molecules with a protected β-hydroxy functionality, a common motif in biologically active compounds. This guide will systematically explore the rich chemistry of this scaffold.

Synthesis of β-Keto Nitriles

The most common and effective method for synthesizing β-keto nitriles is the base-mediated acylation of a nitrile anion with an ester.[6] This approach is high-yielding and tolerates a wide range of functional groups on both the nitrile and ester components.[3][6] The choice of base is critical; a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) is required to deprotonate the nitrile without competing nucleophilic attack on the ester or nitrile itself.[3]

Representative Protocol: Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile

This protocol is adapted from established procedures for the acylation of nitrile anions.[3][6]

Step 1: Anion Formation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Add acetonitrile (5.2 mL, 100 mmol, 2.0 equiv) to the THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a single portion, add potassium tert-butoxide (KOt-Bu) (11.2 g, 100 mmol, 2.0 equiv). Caution: The addition is exothermic.

-

Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the nitrile anion.

Step 2: Acylation

-

Dissolve ethyl 2-(benzyloxy)acetate (9.71 g, 50 mmol, 1.0 equiv) in anhydrous THF (20 mL).

-

Add the ester solution dropwise to the nitrile anion slurry over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2-3.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (100 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 4-(benzyloxy)-3-oxobutanenitrile as a pale yellow oil.

Reactivity at the α-Carbon: The Nucleophilic Core

The protons on the α-carbon of β-keto nitriles are significantly more acidic (pKa ≈ 11 in DMSO) than those of simple ketones or nitriles due to resonance stabilization of the conjugate base across both the oxygen of the ketone and the nitrogen of the nitrile. This facilitates the formation of a potent carbon nucleophile for various bond-forming reactions.

Alkylation and Acylation

The enolate of a β-ketonitrile readily reacts with alkyl and acyl halides to form α-substituted derivatives.[7] These reactions are foundational for building molecular complexity. The choice of base and solvent is crucial to control C- vs. O-alkylation, with polar aprotic solvents favoring the desired C-alkylation.

Protocol: α-Alkylation of 4-(Benzyloxy)-3-oxobutanenitrile

-

Dissolve 4-(benzyloxy)-3-oxobutanenitrile (1.89 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 equiv).

-

Add benzyl bromide (1.43 mL, 12 mmol, 1.2 equiv).

-

Heat the mixture to 60 °C and stir for 6 hours or until TLC analysis indicates completion.

-

Cool the reaction to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate.

-

Purify the residue via flash chromatography to obtain the α-benzylated product.

Transformations of the Nitrile Group

The electrophilic nitrile group is a versatile handle for conversion into other key functionalities.

Hydrolysis to β-Keto Amides and Acids

The nitrile can be hydrolyzed under acidic or basic conditions to first yield a β-keto amide, which can then be further hydrolyzed to a β-keto acid.[5][8] Metal-catalyzed hydration, for instance using ruthenium catalysts, offers a milder and more efficient alternative.[1]

Reduction to Amines

Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or chemical reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) reduces the nitrile group to a primary amine.[5][9][10] Depending on the conditions, the ketone may also be reduced. Hydrogenation at elevated temperatures can lead to γ-amino alcohols.[11]

Thorpe-Ziegler Reaction

The Thorpe reaction is a base-catalyzed self-condensation of nitriles to form β-enaminonitriles.[12][13] Its intramolecular variant, the Thorpe-Ziegler reaction, is a powerful tool for forming cyclic α-cyano ketones from α,ω-dinitriles, which are then hydrolyzed to the desired cyclic ketone.[14][15][16]

Reactivity at the Ketone Carbonyl

The ketone functionality can be selectively targeted, often with high levels of stereocontrol, to produce valuable β-hydroxy nitrile intermediates.

Asymmetric Reduction to β-Hydroxy Nitriles

Chiral β-hydroxy nitriles are crucial building blocks for many pharmaceuticals.[17] Asymmetric reduction of the ketone can be achieved using biocatalytic methods (e.g., recombinant carbonyl reductases) or through transition-metal-catalyzed asymmetric transfer hydrogenation.[18][19] These methods can provide access to either the (R) or (S) enantiomer with excellent optical purity and yield.[17][19]

| Method | Catalyst/Reagent | Typical Selectivity | Reference |

| Biocatalytic Reduction | Recombinant Carbonyl Reductase (CMCR) | >99% ee for (R)-enantiomer | [17][19] |

| Asymmetric Transfer | Ru-TsDPEN Complexes | Up to >99% ee, >99:1 dr | [18] |

| Hydrogenation (ATH) |

Table 1: Comparison of Asymmetric Reduction Methods for β-Keto Nitriles

The Role of β-Keto Nitriles in Heterocyclic Synthesis

Perhaps the most significant application of β-keto nitriles is their use as versatile precursors for a vast array of heterocyclic compounds.[2][6] Their ability to participate in multi-component and cascade reactions makes them exceptionally efficient building blocks.[2]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a β-keto nitrile (or other active methylene compound), an aldehyde or ketone, and elemental sulfur, catalyzed by a base like morpholine or piperidine.[20][21][22]

Protocol: Gewald Synthesis of a 2-Aminothiophene

-

In a 100 mL round-bottom flask, combine 4-(benzyloxy)-3-oxobutanenitrile (1.89 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

-

Add ethanol (30 mL) as the solvent.

-

Add morpholine (0.87 mL, 10 mmol) as the base catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitor the reaction by TLC. After 2-3 hours, a precipitate should form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 10 mL), and dry it under vacuum.

Synthesis of Other Heterocycles

β-Keto nitriles are precursors to a wide variety of other ring systems:

-

Pyridines and Pyridones: Through reactions like the Hantzsch synthesis or condensations with other 1,3-dicarbonyl compounds.[2][6]

-

Pyrazoles: Via condensation with hydrazine derivatives.[2]

-

Pyrimidines: By reacting with urea or thiourea.[2]

-

Isoxazoles: From reactions with hydroxylamine.[6]

-

Furans: Can be synthesized via radical addition to dienes or cycloadditions.[2]

Conclusion

The reactivity profile of β-keto nitriles is remarkably rich and versatile, governed by the synergistic effects of the ketone and nitrile functionalities. As demonstrated with 4-(Benzyloxy)-3-oxobutanenitrile, these molecules provide access to a vast chemical space through selective reactions at the α-carbon, the nitrile, or the ketone. Their utility as building blocks for complex heterocyclic systems, particularly those of medicinal interest, is unparalleled. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically employ β-keto nitriles in the efficient and elegant synthesis of novel molecular architectures.

References

- The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. Benchchem.

- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- Thorpe reaction. Grokipedia.

- Thorpe-Ziegler Reaction.

- Reactions of β-Keto-nitriles with Hydrogen. Journal of the American Chemical Society.

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.

- A High-Yielding Preparation of β-Ketonitriles. Organic Letters.

- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.

- Give an example for each of the following: a. a β-keto nitrile. Pearson+.

- Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters.

- Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Catalytic Reduction of Nitriles. Synthesis.

- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters.

- 4-(Benzyloxy)-3-oxobutanenitrile | 118602-96-3. Benchchem.

- Thorpe reaction. Wikipedia.

- Thorpe-Ziegler reaction. Buchler GmbH.

- Chemistry of Nitriles. Chemistry LibreTexts.

- Reactions of Nitriles. Chemistry Steps.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

- Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society.

- Reactivity of Nitriles. Chemistry LibreTexts.

- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.

- Catalytic Reduction of Nitriles.

- Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Chemistry Portal.

- Gewald reaction. Wikipedia.

- Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Benzyloxy)-3-oxobutanenitrile | 118602-96-3 | Benchchem [benchchem.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Thorpe reaction â Grokipedia [grokipedia.com]

- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 16. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids [organic-chemistry.org]

- 20. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 21. mdpi.com [mdpi.com]

- 22. Gewald reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Synthesis Pathways of 4-(Benzyloxy)-3-oxobutanenitrile

Executive Summary

The compound 4-(Benzyloxy)-3-oxobutanenitrile (CAS No. 118602-96-3; Molecular Formula: C11H11NO2) is a highly versatile β-ketonitrile building block[1]. In modern drug discovery, it serves as a critical intermediate for the construction of nitrogen-containing heterocycles—such as pyrazoles, pyrroles, and pyrimidines—which are ubiquitous in biologically active compounds[1]. Most notably, this intermediate has been heavily utilized in the synthesis of highly selective Cyclin-dependent kinase 4 (Cdk4) inhibitors, which are pivotal in oncology for regulating the cell cycle during the G1/S transition[2],[3].

This technical guide provides an authoritative, mechanistic breakdown of the optimal synthesis pathway for 4-(Benzyloxy)-3-oxobutanenitrile, bridging the gap between theoretical reaction design and practical, bench-level execution.

Mechanistic Pathway: The Claisen-Type Condensation

The most efficient and scalable route to synthesize 4-(Benzyloxy)-3-oxobutanenitrile is via a Claisen-type condensation (nucleophilic acyl substitution). This involves the reaction of an ester electrophile (ethyl benzyloxyacetate) with the lithiated enolate of acetonitrile[4],[2].

Causality in Reaction Design

-

The Protecting Group: The benzyloxy group is deliberately chosen as a robust, ether-linked protecting group for the primary alcohol. Unlike acetate or silyl ether protecting groups, which are prone to cleavage or nucleophilic attack under strongly basic conditions, the benzyl ether remains entirely stable in the presence of organolithium reagents[5]. Furthermore, it provides orthogonal deprotection capabilities, allowing for subsequent removal via catalytic hydrogenolysis (Pd/C, H2) without disrupting the nitrile or ketone functionalities[1].

-

The Base: Acetonitrile has a pKa of approximately 25. To achieve complete, irreversible deprotonation, a remarkably strong base is required. n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) is utilized to quantitatively generate lithioacetonitrile[2],[6].

-

Kinetic Trapping: The deprotonation must occur at cryogenic temperatures (-78 °C). Lithioacetonitrile is highly reactive; if generated at ambient temperature, it will rapidly undergo self-condensation to form 3-aminocrotononitrile. Maintaining -78 °C kinetically traps the carbanion until the electrophile is introduced[2].

Figure 1: Mechanistic pathway for the synthesis of 4-(Benzyloxy)-3-oxobutanenitrile.

Quantitative Data & Reaction Parameters

To ensure reproducibility and high yields, the stoichiometric ratios and thermodynamic parameters must be strictly controlled. The following table summarizes the optimized conditions derived from validated medicinal chemistry workflows[2].

| Parameter | Value / Reagent | Mechanistic Rationale |

| Solvent | Anhydrous THF (500 mL) | Coordinates Li+ ions, stabilizes the carbanion, and remains fluid at -78 °C. |

| Base | n-BuLi (1.1 eq, 1.5 M in hexane) | Strong base required to irreversibly deprotonate CH3CN. |

| Nucleophile Precursor | Acetonitrile (1.1 eq, 195 mmol) | A slight excess ensures complete consumption of the more valuable electrophile. |

| Electrophile | Ethyl benzyloxyacetate (1.0 eq, 178 mmol) | Acts as the substrate for nucleophilic acyl substitution. |

| Deprotonation Temp | -78 °C (Dry ice/acetone bath) | Prevents the self-condensation of the highly reactive lithioacetonitrile. |

| Propagation Temp | Room Temperature (20-25 °C) | Provides the necessary activation energy for the tetrahedral intermediate to collapse, ejecting the ethoxide leaving group. |

| Quenching Agent | 1 N HCl (aq) | Neutralizes residual base and protonates the enolate to yield the final β-ketonitrile. |

Step-by-Step Experimental Protocol

The following self-validating protocol outlines the synthesis of 4-(Benzyloxy)-3-oxobutanenitrile. The methodology is designed to ensure safety, high conversion rates, and facile isolation[2].

Phase 1: Preparation and Deprotonation

-

System Purge: Flame-dry a multi-neck round-bottom flask under a continuous stream of inert gas (Argon or Nitrogen) to eliminate ambient moisture, which would rapidly quench the n-BuLi.

-

Solvent & Reagent Loading: Inject 500 mL of anhydrous Tetrahydrofuran (THF) and 10.2 mL (195 mmol) of anhydrous acetonitrile into the flask.

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Base Addition: Dropwise, add 130 mL of n-Butyllithium (1.5 M solution in hexane, 196 mmol) via a syringe pump.

-

Carbanion Formation: Stir the solution for exactly 30 minutes at -78 °C to ensure quantitative formation of lithioacetonitrile.

Phase 2: Coupling and Propagation

-

Electrophile Introduction: Slowly add 34.0 g (178 mmol) of ethyl benzyloxyacetate to the cold reaction mixture[2].

-

Thermal Propagation: Remove the dry ice/acetone bath. Allow the reaction mixture to gradually warm to room temperature. Stir continuously for 2 hours. Self-Validation Check: The reaction mixture will typically undergo a subtle color change as the tetrahedral intermediate forms and collapses.

Phase 3: Quenching and Isolation

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water to safely quench any unreacted organolithium species.

-

Acidification: Acidify the aqueous mixture using 1 N HCl until the pH reaches ~3. This step is critical to protonate the enolate and drive the product into its neutral, organic-soluble form.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo using a rotary evaporator to yield the crude 4-(Benzyloxy)-3-oxobutanenitrile[2].

Figure 2: Step-by-step experimental workflow for the Claisen-type condensation.

Downstream Applications

The isolated 4-(Benzyloxy)-3-oxobutanenitrile is rarely the final therapeutic agent; rather, it is a springboard for complex heterocyclic chemistry.

For instance, reacting this β-ketonitrile with hydrazine monohydrate in refluxing ethanol triggers a rapid cyclization event, yielding 5-[(benzyloxy)methyl]-1H-pyrazol-3-amine [4],[2]. This pyrazole derivative is a highly privileged scaffold used extensively in the library design of selective Cdk4 inhibitors, which are critical in the treatment of various malignancies by inducing G1 cell cycle arrest[2],[3].

Sources

- 1. 4-(Benzyloxy)-3-oxobutanenitrile | 118602-96-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(benzyloxy)-3-oxobutanenitrile | 118602-96-3 [chemicalbook.com]

- 5. 4-(Benzyloxy)-3-oxobutanenitrile | 118602-96-3 | Benchchem [benchchem.com]

- 6. EP2634180A1 - Enzymatic process for the preparation of butyrolactones - Google Patents [patents.google.com]

Mass Spectrometry Fragmentation Pathways for 4-(Benzyloxy)-3-oxobutanenitrile: A Mechanistic and Methodological Guide

Executive Overview

4-(Benzyloxy)-3-oxobutanenitrile (CAS: 118602-96-3) is a highly versatile building block utilized in the synthesis of complex heterocycles, including pyrrole rings and pharmaceutical intermediates[1]. With a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol , the molecule features three distinct functional domains: a benzyl ether, a central ketone, and a terminal nitrile group[2].

During pharmacokinetic tracking or synthetic validation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. However, the compound's structural complexity leads to intricate gas-phase dissociation behaviors. This guide dissects the exact fragmentation pathways of 4-(Benzyloxy)-3-oxobutanenitrile and provides a self-validating experimental workflow for robust MRM (Multiple Reaction Monitoring) method development.

Ionization Dynamics and Precursor Selection

In positive Electrospray Ionization (ESI+), the molecule yields a stable [M+H]⁺ precursor ion at m/z 190.1 .

Causality in Method Design: While the molecule has three potential protonation sites (ether oxygen, carbonyl oxygen, and nitrile nitrogen), gas-phase basicity dictates that the proton will predominantly localize on the highly electronegative nitrile nitrogen or the carbonyl oxygen. Protonation at the ether oxygen is less thermodynamically stable but serves as the critical intermediate step that triggers the dominant benzyl cleavage pathway during Collision-Induced Dissociation (CID). Because the compound is 1[1], protic solvents used in LC-MS must be carefully pH-controlled to prevent in-source degradation.

Core Fragmentation Pathways (Mechanistic Breakdown)

Understanding the "why" behind the fragmentation allows scientists to select the most reliable transitions for quantification versus qualification.

Pathway A: Benzyl Cation Formation (m/z 91)

This is the most dominant and energetically favorable pathway. Upon CID, the labile O-CH₂ bond of the benzyl ether undergoes heterolytic cleavage. The resulting fragment is the benzyl cation (m/z 91) , which rapidly undergoes a ring expansion to form the highly resonance-stabilized, seven-membered tropylium ion [C₇H₇]⁺ . Because this cleavage requires minimal collision energy, m/z 91 is almost always the base peak and is the primary choice for the quantitative MRM transition.

Pathway B: Carbonyl-Directed Alpha-Cleavage (m/z 149 & m/z 68)

The central ketone heavily influences the fragmentation of the aliphatic chain. Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon (CH₂-CN) results in the expulsion of a neutral acetonitrile molecule (CH₃CN, 41 Da) via a hydrogen shift. This leaves an acylium ion at m/z 149 . Alternatively, cleavage on the other side of the ketone results in the loss of the entire benzyloxy-methyl radical, leaving a smaller nitrile-containing fragment at m/z 68 .

Pathway C: Ion-Neutral Complex (INC) Rearrangement (m/z 84)

Advanced mass spectrometry studies on 3[3]. During dissociation, the protonated ether separates into a benzyl cation and a neutral enol, but they remain bound by electrostatic forces. A rapid hydride or proton transfer occurs within this complex before they physically separate, resulting in the expulsion of neutral benzaldehyde (PhCHO, 106 Da) and leaving a characteristic rearrangement product at m/z 84 .

Fig 1: ESI+ CID fragmentation pathways for 4-(Benzyloxy)-3-oxobutanenitrile.

Quantitative Data Presentation

The following table summarizes the key MS/MS fragments, their neutral losses, and their utility in assay development.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Formula | MRM Utility |

| 190.1 | 91.1 | 99.0 | Tropylium Ion [C₇H₇]⁺ | Primary Quantifier (High sensitivity) |

| 190.1 | 149.1 | 41.0 | Acylium Ion [C₉H₉O₂]⁺ | Primary Qualifier (High specificity) |

| 190.1 | 84.0 | 106.1 | INC Enol [C₄H₆NO]⁺ | Secondary Qualifier |

| 190.1 | 68.0 | 122.1 | Nitrile Fragment [C₃H₂NO]⁺ | Diagnostic / Structural Confirmation |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates causality-driven parameter selection with built-in validation checkpoints.

Phase 1: Tuning and Precursor Optimization

-

Preparation: Prepare a 100 ng/mL tuning solution of 4-(Benzyloxy)-3-oxobutanenitrile in 50:50 Methanol:Water.

-

Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source.

-

Declustering Potential (DP) Optimization: Ramp the DP from 20V to 100V.

-

Causality: Benzyl ethers are highly prone to in-source fragmentation. If the DP is too high, the molecule will fragment into m/z 91 before reaching the first quadrupole (Q1), destroying your precursor signal. Select the lowest DP that provides a stable m/z 190.1 signal without generating m/z 91 in Q1.

-

Phase 2: Collision Energy (CE) Mapping

-

Isolation: Isolate m/z 190.1 in Q1 (Unit Resolution).

-

CID Ramping: Introduce Argon collision gas in Q2 and ramp the CE from 10 eV to 40 eV.

-

Transition Selection:

-

Set CE to ~15-20 eV to maximize the m/z 149 qualifier ion (requires lower energy to break the aliphatic C-C bond).

-

Set CE to ~25-35 eV to maximize the m/z 91 quantifier ion (higher energy drives the reaction to completion).

-

Phase 3: UHPLC Separation & System Validation

-

Mobile Phase: Use Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

-

Causality: Formic acid ensures a rich proton environment to stabilize the [M+H]⁺ ion and prevents peak tailing caused by secondary interactions between the nitrile group and free silanols on the stationary phase.

-

-

Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C.

-

Self-Validation Checkpoint (Crucial): Run a "Double-Blank" (matrix containing no analyte and no internal standard). Because m/z 91 (tropylium) is a highly common background ion from plasticizers and solvent impurities, you must verify that no interfering peaks elute at the exact retention time of your analyte.

Fig 2: Self-validating LC-MS/MS MRM workflow for beta-ketonitrile analysis.

References

-

Title: Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers Source: PubMed (NIH) URL: [Link]

Sources

- 1. 4-(Benzyloxy)-3-oxobutanenitrile | 118602-96-3 | Benchchem [benchchem.com]

- 2. 4-(benzyloxy)-3-oxobutanenitrile | 118602-96-3 [chemicalbook.com]

- 3. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for synthesizing heterocycles using 4-(Benzyloxy)-3-oxobutanenitrile

Introduction and Chemical Rationale

4-(Benzyloxy)-3-oxobutanenitrile (CAS: 118602-96-3) is a highly versatile β -ketonitrile building block utilized extensively in medicinal chemistry and drug discovery[1]. The molecule features three distinct reactive centers: an electrophilic ketone, an acidic active methylene group, and a secondary electrophilic nitrile.

The strategic advantage of this specific building block lies in its benzyloxy moiety . During multi-step syntheses, the benzyl ether serves as a robust, lipophilic protecting group that enhances the solubility of intermediates in organic solvents. Post-cyclization, this group can be selectively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to yield hydroxymethyl-substituted heterocycles, which are critical hydrogen-bond donors/acceptors in pharmacophore design.

This application note details optimized, self-validating protocols for synthesizing pyrazole and pyrimidine scaffolds using this crucial intermediate.

Mechanistic Causality and Regioselectivity

The synthesis of heterocycles from β -ketonitriles is governed by the differential electrophilicity of the ketone and nitrile groups[2]. Understanding this causality is essential for predicting the regiochemical outcome of the cyclization:

-

Initial Attack (Kinetic Control) : Nucleophiles, such as the primary amine of a hydrazine or amidine, preferentially attack the more electrophilic and sterically accessible ketone carbonyl, forming a hydrazone or imine intermediate[3].

-

Intramolecular Cyclization : The secondary nucleophilic center (e.g., the second nitrogen of hydrazine) is brought into close spatial proximity with the nitrile group. The nitrile, activated by conjugation with the intermediate double bond, undergoes rapid intramolecular nucleophilic addition[1].

-

Aromatization (Thermodynamic Sink) : Subsequent tautomerization of the cyclic intermediate drives the reaction forward, providing the thermodynamic driving force to form a highly stable aromatic system (e.g., 5-aminopyrazole)[2].

Divergent synthesis of pyrazole and pyrimidine scaffolds from 4-(Benzyloxy)-3-oxobutanenitrile.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(benzyloxymethyl)-1H-pyrazole

Objective : Construct a pyrazole ring via the condensation of 4-(benzyloxy)-3-oxobutanenitrile with hydrazine hydrate[4].

Causality & Design : Ethanol is selected as the solvent because it effectively solubilizes both the lipophilic organic precursor and the aqueous hydrazine hydrate. Furthermore, its boiling point (78°C) provides an optimal reflux temperature to overcome the activation energy barrier for the intramolecular cyclization step without causing thermal degradation of the benzyloxy group.

Step-by-Step Methodology :

-

Preparation : In a clean, oven-dried 50 mL round-bottom flask, dissolve 4-(benzyloxy)-3-oxobutanenitrile (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).

-

Addition : Add hydrazine hydrate (1.2 equiv, 6.0 mmol) dropwise at room temperature while stirring. Self-Validation Cue: A slight exothermic reaction and a subtle color change to pale yellow typically occur as the hydrazone begins to form.

-

Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux (80°C oil bath) for 3-4 hours.

-

Reaction Monitoring : Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the UV-active starting material and the appearance of a more polar, ninhydrin-positive spot (indicating the primary amine) confirms the formation of the aminopyrazole[5].

-

Work-up : Cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Triturate the crude oily residue with cold diethyl ether (10 mL) to induce precipitation. Filter the resulting solid and dry under a high vacuum to afford 5-amino-3-(benzyloxymethyl)-1H-pyrazole.

Mechanistic pathway for the formation of 5-aminopyrazole from a beta-keto nitrile.

Protocol 2: Synthesis of 4-Amino-6-(benzyloxymethyl)pyrimidine Derivatives

Objective : Synthesize a substituted pyrimidine via condensation with an amidine hydrochloride (e.g., acetamidine hydrochloride).

Causality & Design : Amidines are typically supplied as stable hydrochloride salts, which are non-nucleophilic. A stoichiometric amount of a strong base (Sodium ethoxide) is required to liberate the free amidine in situ, maximizing its nucleophilicity for the initial attack on the ketone.

Step-by-Step Methodology :

-

Free-basing : In a dry flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 equiv, 6.0 mmol) in anhydrous ethanol (20 mL). Add acetamidine hydrochloride (1.2 equiv, 6.0 mmol) and stir for 15 minutes at room temperature. Self-Validation Cue: The precipitation of fine, white sodium chloride (NaCl) salts indicates the successful liberation of the free amidine.

-

Condensation : Add 4-(benzyloxy)-3-oxobutanenitrile (1.0 equiv, 5.0 mmol) to the suspension in one portion.

-

Cyclization : Reflux the mixture for 6-8 hours. The initial condensation forms an enamine intermediate, followed by cyclization onto the nitrile.

-

Work-up : Cool to room temperature. Filter the mixture through a Celite pad to remove the precipitated NaCl salts, then concentrate the filtrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield the pyrimidine derivative.

Quantitative Data & Analytical Markers

The table below summarizes typical reaction parameters, yields, and key diagnostic NMR markers for heterocycles derived from 4-(Benzyloxy)-3-oxobutanenitrile.

| Compound Scaffold | Reagent | Catalyst / Base | Temp / Time | Typical Yield | Key ¹H-NMR Marker (Benzylic -CH₂-) |

| 5-Aminopyrazole | Hydrazine Hydrate | None (Ethanol) | 78°C / 3-4 h | 80 - 90% | ~ 4.50 ppm (s, 2H) |

| N-Phenylpyrazole | Phenylhydrazine | Acetic Acid (cat.) | 78°C / 5-6 h | 75 - 85% | ~ 4.55 ppm (s, 2H) |

| 4-Aminopyrimidine | Amidine HCl | NaOEt (Ethanol) | 78°C / 6-8 h | 65 - 75% | ~ 4.60 ppm (s, 2H) |

| 2-Aminothiazole | Thiourea / I₂ | None (Isopropanol) | 85°C / 8-10 h | 60 - 70% | ~ 4.65 ppm (s, 2H) |

Analytical Note: The benzylic protons of the protecting group remain a distinct singlet in the 4.5–4.7 ppm region across all derivatives. Monitoring this peak provides a highly reliable diagnostic tool to confirm the retention of the benzyloxy group post-cyclization.

References

-

ACS Publications. 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry. Retrieved from:[Link]

Sources

Application Notes and Protocols for 4-(Benzyloxy)-3-oxobutanenitrile: A Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of 4-(Benzyloxy)-3-oxobutanenitrile in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that offer versatility and strategic positioning of functional groups are invaluable assets in the synthetic chemist's toolbox. 4-(Benzyloxy)-3-oxobutanenitrile, a β-ketonitrile, has emerged as a significant, albeit specialized, building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique trifunctional nature—a nitrile, a ketone, and a protected hydroxyl group—provides multiple reaction sites for the construction of diverse heterocyclic scaffolds, which are prevalent in a wide array of therapeutic agents.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, characterization, and utilization of 4-(Benzyloxy)-3-oxobutanenitrile as an API intermediate. The content is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and insightful application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-(Benzyloxy)-3-oxobutanenitrile is essential for its handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-oxobutanenitrile

| Property | Value | Source |

| CAS Number | 118602-96-3 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Appearance | Not widely reported, expected to be a solid or oil | - |

| Boiling Point (Predicted) | 331.3 ± 22.0 °C | [2] |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.96 ± 0.10 | [2] |

Table 2: Spectroscopic Data for Characterization of 4-(Benzyloxy)-3-oxobutanenitrile

| Spectroscopic Technique | Characteristic Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ 7.3–7.5 (m, 5H, Ar-H), δ 4.6 (s, 2H, -OCH₂Ph), δ 3.6 (s, 2H, -COCH₂CN) | Adapted from typical β-ketonitriles[3] |

| ¹³C NMR (CDCl₃) | δ 200-205 (C=O), δ 135-137 (Ar-C), δ 128-129 (Ar-CH), δ 114-116 (CN), δ 73-75 (-OCH₂Ph), δ 45-50 (-COCH₂CN), δ 30-35 (-CH₂CN) | Adapted from typical β-ketonitriles[3] |

| IR Spectroscopy | ~2250 cm⁻¹ (C≡N stretch), ~1710 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch) | [4] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 189.21, fragmentation pattern showing loss of benzyl group (91 Da) | [4] |

Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile: A Protocol Based on Claisen Condensation

The synthesis of β-ketonitriles is most commonly achieved through a Claisen condensation reaction, which involves the acylation of a nitrile-stabilized carbanion.[1][5][6] In the case of 4-(Benzyloxy)-3-oxobutanenitrile, this involves the reaction of an activated benzyloxyacetyl derivative with an acetonitrile carbanion. The following protocol is a representative procedure adapted from established methods for β-ketonitrile synthesis.[1][6]

Reaction Principle

The Claisen condensation proceeds via the deprotonation of acetonitrile at the α-carbon by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an ester, such as ethyl benzyloxyacetate. Subsequent elimination of the ethoxide leaving group yields the target β-ketonitrile. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

Caption: Claisen condensation for 4-(Benzyloxy)-3-oxobutanenitrile synthesis.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-oxobutanenitrile

Materials:

-

Ethyl benzyloxyacetate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Formation of Acetonitrile Anion: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (2.0 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a white precipitate indicates the generation of the sodium salt of acetonitrile.

-

Acylation: Cool the reaction mixture back to 0 °C. Add a solution of ethyl benzyloxyacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[7]

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring. This step neutralizes the excess base and protonates the enolate of the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification by Column Chromatography

Crude 4-(Benzyloxy)-3-oxobutanenitrile can be purified by flash column chromatography on silica gel.[8]

Protocol:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: Workflow for purification by column chromatography.

Characterization

The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. The expected data are summarized in Table 2.

Application in API Synthesis: A Gateway to Pyrazole-Based Kinase Inhibitors

The primary utility of 4-(Benzyloxy)-3-oxobutanenitrile in pharmaceutical synthesis is its role as a precursor to 5-substituted-3-aminopyrazoles.[4][9] These pyrazole derivatives are key structural motifs in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[10][11] Specifically, the reaction of 4-(Benzyloxy)-3-oxobutanenitrile with hydrazine yields 5-(benzyloxymethyl)-1H-pyrazol-3-amine.

Reaction Principle: Synthesis of 5-(Benzyloxymethyl)-1H-pyrazol-3-amine

The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[4][7]

Caption: Synthesis of 5-(benzyloxymethyl)-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis of 5-(Benzyloxymethyl)-1H-pyrazol-3-amine

Materials:

-

4-(Benzyloxy)-3-oxobutanenitrile

-

Hydrazine hydrate

-

Ethanol or acetic acid

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(Benzyloxy)-3-oxobutanenitrile (1.0 equivalent) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction progress can be monitored by TLC.[7]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent such as ethanol/water can be performed.[2][12]

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based APIs

5-(Benzyloxymethyl)-1H-pyrazol-3-amine is a crucial intermediate for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which is the core of several Janus kinase (JAK) inhibitors like Ruxolitinib and Baricitinib .[13][14] These drugs are used to treat myelofibrosis, polycythemia vera, and rheumatoid arthritis.[15] The synthesis involves the condensation of the aminopyrazole intermediate with a 1,3-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.[16][17] The benzyloxy group can be subsequently deprotected to reveal a hydroxymethyl group, which can be further functionalized.

Safety and Handling

4-(Benzyloxy)-3-oxobutanenitrile:

-

As a nitrile-containing compound, it should be handled with care in a well-ventilated fume hood.[18]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

-

In case of accidental exposure, wash the affected area with copious amounts of water and seek medical attention.

Hydrazine Hydrate:

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[18][19][20]

-

All manipulations should be conducted in a fume hood with appropriate PPE, including chemical-resistant gloves and a face shield.[11][20][21]

-

It is a strong reducing agent and can react violently with oxidizing agents.[20]

-

Waste containing hydrazine should be quenched appropriately before disposal according to institutional safety guidelines.[18]

Conclusion

4-(Benzyloxy)-3-oxobutanenitrile is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient preparation via Claisen condensation and its subsequent conversion to key pyrazole-based building blocks underscore its strategic importance in the development of modern therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the effective and safe utilization of this compound in advancing drug discovery and development programs.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

-

Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). MDPI. [Link]

-

The Claisen Condensation. (n.d.). University of Basrah. [Link]

-

Hydrazine Hydrate: Key Insights, Common Issues. (2025). Hoo Chemtec. [Link]

-

Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026). Hoo Chemtec. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Future Medicinal Chemistry. [Link]

-

Baricitinib EP Impurities and Related Compounds. (n.d.). SynThink. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- Method and intermediate for the production of baricitinib. (2017).

-

Efficient Synthesis of Baricitinib. (2016). Scribd. [Link]

- Process for the preparation of baricitinib and an intermediate thereof. (2016).

-

Supporting Information. (n.d.). Beilstein Archives. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

-

Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). The Royal Society of Chemistry. [Link]

- Baricitinib intermediate, method for forming Baricitinib intermediate, and method for preparing Baricitinib or pharmaceutically acceptable salt thereof. (2020).

-

Synthesis and Characterization of Some Pyrazole Derivatives. (2007). Oriental Journal of Chemistry. [Link]

-

Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). RSC Advances. [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Universitat de les Illes Balears. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2021). ResearchGate. [Link]

-

The Claisen Condensation. (n.d.). Rajdhani College. [Link]

-

SYNTHESIS PROCESS OF RUXOLITINIB. (2017). WIPO. [Link]

-

Ruxolitinib. (n.d.). Incyte. [Link]

-

Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. (n.d.). Kwansei Gakuin University. [Link]

-

3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

- SYNTHESIS PROCESS OF RUXOLITINIB. (2016).

-

Claisen Condensation. (n.d.). Cambridge University Press. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. celonpharma.com [celonpharma.com]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. reddit.com [reddit.com]

- 13. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 20. hoochemtec.com [hoochemtec.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for the Enantioselective Asymmetric Reduction of 4-(Benzyloxy)-3-oxobutanenitrile

Introduction: The Significance of Chiral β-Hydroxy Nitriles

Optically active β-hydroxy nitriles are invaluable chiral building blocks in the synthesis of a diverse array of pharmaceuticals and biologically active molecules. Specifically, the chiral alcohol derived from the enantioselective reduction of 4-(benzyloxy)-3-oxobutanenitrile serves as a critical intermediate for synthesizing carnitine analogues, neuroactive compounds, and other complex molecular architectures where the stereochemistry of the hydroxyl and nitrile-bearing carbons is crucial for biological function. The benzyloxy group offers a versatile protecting group for the C4-hydroxyl moiety, which can be readily removed in later synthetic steps. This guide provides detailed protocols and insights into the leading enzymatic and chemical methodologies for achieving high enantioselectivity in the reduction of this key substrate.

Method 1: Enzymatic Reduction with Recombinant Carbonyl Reductases

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral alcohols. The use of isolated recombinant carbonyl reductases has proven particularly effective for the reduction of β-ketonitriles, overcoming a significant challenge associated with whole-cell biocatalysts: a competing α-ethylation side reaction that dramatically lowers the yield of the desired product.[1][2]

Principle of the Method

This method employs a recombinant carbonyl reductase, such as one from Candida magnoliae (CMCR) or a yeast-derived reductase like Ymr226c, to stereoselectively reduce the ketone functionality of 4-(benzyloxy)-3-oxobutanenitrile.[3] These enzymes exhibit high substrate specificity and enantioselectivity, affording either the (R)- or (S)-β-hydroxy nitrile with excellent optical purity and yield.[1][3] The reaction requires the cofactor NADPH, which is continuously regenerated in situ using a glucose/glucose dehydrogenase (GDH) system. This enzymatic cascade allows for the use of a catalytic amount of the expensive NADPH cofactor.

Experimental Workflow: Enzymatic Reduction

Caption: Workflow of the enzymatic reduction with cofactor regeneration.

Detailed Protocol: (R)-4-(Benzyloxy)-3-hydroxybutanenitrile via CMCR

Materials:

-

4-(Benzyloxy)-3-oxobutanenitrile

-

Recombinant Carbonyl Reductase from Candida magnoliae (CMCR)

-

Glucose Dehydrogenase (GDH)

-

β-NADP+ sodium salt

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

TLC plates (silica gel 60 F254)

-

Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 6.5).

-

Reagent Addition: To the buffer, add D-glucose (1.2 equivalents relative to the substrate), β-NADP+ (0.01 equivalents), CMCR (e.g., 10 U/mg of substrate), and GDH (e.g., 20 U/mg of substrate).

-

Substrate Addition: Dissolve 4-(benzyloxy)-3-oxobutanenitrile (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to a final concentration of 10-50 mM.

-

Reaction: Stir the reaction mixture at 30°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expert Insights:

-

Enzyme Choice: The selection of the carbonyl reductase is critical for the stereochemical outcome. CMCR typically yields the (R)-enantiomer, while other enzymes like Ymr226c can produce the (S)-enantiomer.[3]

-

pH and Temperature: The optimal pH and temperature are enzyme-dependent. For CMCR, a pH of 6.5 and a temperature of 30°C are generally effective.

-

Cofactor Regeneration: The glucose/GDH system is highly efficient for NADPH regeneration. The concentration of NADP+ can be kept low (e.g., 1 mol%), which is economically advantageous.

Method 2: Chemical Asymmetric Reduction

While enzymatic methods offer high selectivity, chemical asymmetric reduction techniques provide broader applicability and can be more readily scaled up in certain industrial settings. Two prominent methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

Principle of the Method:

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[4][5] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that facilitates a highly face-selective hydride transfer from the borane to the ketone.[1][6]

Experimental Workflow: CBS Reduction

Caption: General workflow for the CBS-catalyzed asymmetric reduction.

Detailed Protocol: (S)-4-(Benzyloxy)-3-hydroxybutanenitrile via CBS Reduction

Materials:

-

4-(Benzyloxy)-3-oxobutanenitrile

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) as a 1 M solution in toluene.

-

Borane Addition: Add anhydrous THF and cool the solution to 0°C. Slowly add the borane-dimethyl sulfide complex (0.6 equivalents) and stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 4-(benzyloxy)-3-oxobutanenitrile (1 equivalent) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Expert Insights:

-

Anhydrous Conditions: The CBS reduction is highly sensitive to moisture, which can hydrolyze the borane reagents and the catalyst, leading to reduced enantioselectivity.[6]

-

Temperature Control: Lower reaction temperatures generally lead to higher enantioselectivity. The optimal temperature may need to be determined empirically for this specific substrate.

-

Borane Source: Catecholborane can be used as an alternative to BH₃·SMe₂, which may offer different selectivity and reactivity profiles.

Asymmetric Transfer Hydrogenation (ATH)

Principle of the Method:

Asymmetric transfer hydrogenation is an operationally simple method that uses a stable hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol, in the presence of a chiral transition metal catalyst. Ruthenium complexes with chiral diamine ligands, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for the ATH of ketones.[7] For β-ketonitriles, this method can proceed via a dynamic kinetic resolution (DKR) if the α-carbon is also a stereocenter, allowing for the synthesis of products with two contiguous stereocenters with high diastereo- and enantioselectivity.[7]

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: General workflow for asymmetric transfer hydrogenation.

Detailed Protocol: Chiral 4-(Benzyloxy)-3-hydroxybutanenitrile via ATH

Materials:

-

4-(Benzyloxy)-3-oxobutanenitrile

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or isopropanol (IPA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Pre-formation (optional, can be done in situ): In a glovebox or under an inert atmosphere, stir [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the reaction solvent for 30 minutes.

-

Reaction Setup: To a reaction flask containing 4-(benzyloxy)-3-oxobutanenitrile (1 equivalent) dissolved in anhydrous DCM or IPA, add the pre-formed catalyst solution or the catalyst components for in situ generation.

-

Hydrogen Source Addition: Add a 5:2 azeotropic mixture of formic acid and triethylamine (5 equivalents of formic acid).

-

Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor by TLC.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with ethyl acetate.

-

Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Expert Insights:

-

Catalyst System: The choice of the chiral ligand (e.g., (S,S)- or (R,R)-TsDPEN) determines the chirality of the product. Noyori's catalysts are commercially available and highly reliable.[8]

-

Hydrogen Donor: The formic acid/triethylamine azeotrope is a commonly used and effective hydrogen source. Isopropanol can also be used, often at higher temperatures.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. DCM, IPA, and acetonitrile are commonly used.

Comparative Summary of Methods

| Method | Catalyst | Reductant/Cofactor | Typical Yield | Typical ee | Key Advantages | Key Considerations |

| Enzymatic Reduction | Carbonyl Reductase (e.g., CMCR) | NADPH (regenerated) | >90%[4] | >99%[4] | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly, avoids side reactions.[1][2] | Enzyme availability and cost, requires cofactor regeneration system, optimization of biological conditions (pH, temp). |

| CBS Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·SMe₂) | >90% | >95%[1] | Broad substrate scope, predictable stereochemical outcome, commercially available catalysts.[5] | Strict anhydrous conditions required, sensitive to impurities, stoichiometric borane reagent needed.[6] |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | HCOOH/Et₃N or IPA | >95%[7] | >98%[7] | Operational simplicity, avoids high-pressure H₂, tolerant of various functional groups, effective for DKR. | Catalyst cost (though loading is low), potential for catalyst deactivation, optimization of ligand and H-donor. |

Conclusion

The enantioselective reduction of 4-(benzyloxy)-3-oxobutanenitrile can be achieved with high efficiency and stereocontrol using both enzymatic and chemical methodologies. The choice of method will depend on the specific requirements of the synthesis, including scale, cost considerations, available equipment, and the desired enantiomer. Enzymatic reduction offers unparalleled selectivity under mild, aqueous conditions. For broader applicability and scalability, chemical methods such as the CBS reduction and asymmetric transfer hydrogenation provide robust and highly effective alternatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to select and implement the most suitable method for their synthetic goals.

References

- Yadav, J. S., et al. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society.

- Hughes, D. L. (2010). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.

-

Zhu, D., et al. (2007). Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids. Organic Letters, 9(13), 2561–2563. [Link]

-

Zhu, D., & Hua, L. (2009). Asymmetric synthesis of both antipodes of beta-hydroxy nitriles and beta-hydroxy carboxylic acids via enzymatic reduction or sequential reduction/hydrolysis. The Journal of Organic Chemistry, 74(5), 2195-2198. [Link]

-

Zhu, D., et al. (2007). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. Organic Letters, 9(13), 2561-2563. [Link]

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.

- Sharma, P., et al. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube. [Link] (Note: A representative, non-broken link would be inserted here from a real source if available).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. kanto.co.jp [kanto.co.jp]

Application Note: Synthesis of Pyrazoles and Isoxazoles from 4-(Benzyloxy)-3-oxobutanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselective Protocols, and Downstream Applications

Introduction & Chemical Rationale

In modern drug discovery, the rapid assembly of functionalized nitrogenous heterocycles is a cornerstone of structure-activity relationship (SAR) exploration. 4-(Benzyloxy)-3-oxobutanenitrile (CAS 118602-96-3) is a highly versatile β-ketonitrile building block that serves as an ideal precursor for the synthesis of 5-membered heterocyclic scaffolds, specifically aminopyrazoles and aminoisoxazoles 1.

The strategic value of this specific molecule lies in its bifunctional electrophilic centers (the ketone and the nitrile) flanked by a benzyloxy-protected hydroxymethyl group.

-

The Causality of the Protecting Group: The benzyloxy ether is intentionally chosen because it withstands the harsh nucleophilic and thermal conditions required for cyclocondensation. Post-cyclization, it provides a reliable synthetic handle that can be easily unmasked via hydrogenolysis to yield a free hydroxymethyl moiety—a critical hydrogen-bond donor/acceptor in kinase and receptor binding pockets.

Mechanistic Insights & Regioselectivity

The cyclocondensation of β-ketonitriles with dinucleophiles is governed by the differential electrophilicity of the ketone versus the nitrile carbon, heavily influenced by the reaction environment.

-

Pyrazole Formation: Reaction with hydrazine hydrate proceeds via the initial nucleophilic attack of the hydrazine nitrogen at the highly electrophilic ketone carbonyl, forming a transient hydrazone. Subsequent intramolecular cyclization onto the nitrile group yields the 5-amino-3-(benzyloxymethyl)-1H-pyrazole. The nitrile group acts as an electron sink, stabilizing the intermediate via conjugation and facilitating rapid ring closure 1.

-

Isoxazole Formation: The reaction with hydroxylamine is notoriously sensitive to pH and temperature. Under strictly controlled near-neutral conditions (pH 6.0–7.0), the hydroxylamine nitrogen preferentially attacks the nitrile, leading to the 3-amino-5-(benzyloxymethyl)isoxazole isomer 2. Conversely, highly acidic conditions or elevated temperatures shift the regioselectivity toward the 5-aminoisoxazole isomer by favoring initial oxygen attack at the ketone 3.

Reaction pathways for pyrazole and isoxazole synthesis from β-ketonitrile.

Quantitative Reaction Parameters

To ensure reproducibility and optimal regioselectivity, the following table summarizes the critical quantitative parameters for both synthetic pathways.

| Parameter | Pyrazole Synthesis | Isoxazole Synthesis |

| Primary Reagent | Hydrazine Hydrate (1.2 eq) | Hydroxylamine HCl (1.1 eq) |

| Solvent System | Absolute Ethanol | Ethanol / Water (1:1 v/v) |

| Optimal Temperature | 78 °C (Reflux) | 40–45 °C |

| Critical Control Metric | Slow reagent addition at 0 °C | Strict pH control (6.0–7.0) |

| Major Isomeric Product | 5-Amino-3-substituted | 3-Amino-5-substituted |

| Expected Yield | 75–85% | 60–70% |

| Target Mass ([M+H]+) | m/z 204.2 | m/z 205.1 |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-(benzyloxymethyl)-1H-pyrazole

This protocol utilizes absolute ethanol to facilitate nucleophilic addition while enabling a high reflux temperature for complete cyclization.

-

Preparation: Dissolve 4-(Benzyloxy)-3-oxobutanenitrile (1.0 eq, 10 mmol, 1.89 g) in 20 mL of absolute ethanol.

-

Causality: Ethanol is a protic solvent that hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

-

-

Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise over 10 minutes.

-

Causality: The initial formation of the hydrazone is highly exothermic. Cooling prevents the degradation of the β-ketonitrile and suppresses the formation of symmetric azine byproducts.

-

-

Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 4–6 hours.

-

Causality: Elevated thermal energy is strictly required to overcome the activation barrier for the intramolecular cyclization of the hydrazone nitrogen onto the nitrile carbon.

-

-

Self-Validation (TLC & LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears and a new, highly polar spot appears. Confirm via LC-MS (Expected [M+H]+ = 204.2). The presence of a primary amine can be validated by a positive (purple) Ninhydrin stain.

-

Workup & Purification: Concentrate the mixture in vacuo. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure pyrazole.

Protocol B: Synthesis of 3-Amino-5-(benzyloxymethyl)isoxazole

This protocol relies on strict pH and temperature control to dictate the regiochemical outcome of the ambidentate hydroxylamine nucleophile.

-

Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq, 11 mmol, 0.76 g) in a mixture of water (10 mL) and ethanol (10 mL).

-

pH Adjustment (Critical Step): Add a 1M NaOH solution dropwise while continuously monitoring with a calibrated pH meter until the pH is strictly stabilized between 6.0 and 7.0.

-

Causality: As established in the literature 2, a near-neutral pH ensures the hydroxylamine nitrogen acts as the primary nucleophile attacking the nitrile group. Acidic conditions would protonate the nitrogen, forcing the oxygen to attack the ketone, yielding the undesired 5-amino isomer.

-

-

Addition: Add 4-(Benzyloxy)-3-oxobutanenitrile (1.0 eq, 10 mmol, 1.89 g) in one portion to the buffered solution.

-

Cyclization: Stir the mixture at 40–45 °C for 8 hours.

-

Causality: Temperatures exceeding 50 °C provide enough thermodynamic energy to bypass the kinetic control established by the pH, leading to a loss of regioselectivity and an increased ratio of the 5-aminoisoxazole isomer.

-

-

Self-Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the complete consumption of the starting material (m/z 188.2 [M-H]-) and the appearance of the product peak (m/z 205.1[M+H]+).

-

Workup & Purification: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate. Purify the crude residue by silica gel chromatography (Hexane:EtOAc gradient) to isolate the target 3-aminoisoxazole.

Downstream Applications in Drug Discovery

Once the core pyrazole or isoxazole is synthesized, the benzyloxy group serves as a gateway to further diversification. Subjecting the synthesized heterocycles to standard hydrogenolysis (Pd/C, H₂, MeOH) cleanly cleaves the benzyl ether, unmasking a primary alcohol. This hydroxymethyl group can be subsequently oxidized to an aldehyde for reductive aminations, converted to a leaving group for nucleophilic substitutions, or used directly to probe hydrogen-bonding interactions in target binding sites.

Drug discovery workflow utilizing benzyloxy-protected heterocyclic scaffolds.

References